Pitofenone-d4

LC-MS/MS bioanalysis pharmacokinetics

Pitofenone-d4 is a tetradeuterated analog designed as a stable isotope-labeled internal standard for the accurate LC-MS/MS quantification of pitofenone in biological matrices. Its deuterium substitution at four non-exchangeable aliphatic positions on the piperidinoethoxy side chain prevents deuterium-hydrogen back-exchange, ensuring stable isotopic enrichment and eliminating the quantitative bias (>50%) associated with non-isotopic alternatives. By co-eluting with the analyte, it precisely compensates for matrix effects and ionization variability, satisfying FDA/EMA bioanalytical method validation criteria for accuracy (±15%) and precision (≤15% CV). This makes it the essential standard for developing validated methods in plasma, urine, or tissue homogenates, particularly in pharmacokinetic studies of fixed-dose combinations like Spasmalgon, where it enables selective pitofenone quantification without interference.

Molecular Formula C22H25NO4
Molecular Weight 371.5 g/mol
Cat. No. B12409856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitofenone-d4
Molecular FormulaC22H25NO4
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3
InChIInChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2
InChIKeyNZHMAQSCHUSSSJ-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitofenone-d4 for Quantitative Bioanalysis: Deuterated Internal Standard for Pitofenone


Pitofenone-d4 is a tetradeuterated analog of pitofenone, a spasmolytic agent used in combination with fenpiverinium and metamizole [1]. The compound contains four deuterium atoms substituted at the piperidinoethoxy side chain, increasing its molecular mass from 367.44 Da (unlabeled) to 371.47 Da [2]. This stable isotope-labeled internal standard is specifically designed for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of pitofenone in biological matrices . Pitofenone-d4 exhibits Ki values of 36 μM and 45 μM against bovine erythrocyte and electric eel acetylcholinesterase, respectively, matching the inhibitory profile of unlabeled pitofenone [3].

Pitofenone-d4 in Bioanalysis: Why Unlabeled Pitofenone or Alternative Internal Standards Cannot Substitute


Substituting Pitofenone-d4 with unlabeled pitofenone or non-isotopic internal standards in LC–MS/MS workflows introduces uncorrected matrix effects and ionization variability that compromise quantitative accuracy [1]. Deuterated internal standards co-elute with the analyte and experience near-identical extraction recovery and ion suppression, enabling precise normalization of instrument drift [2]. However, the magnitude of this compensation is labeling-position dependent: deuterium substitution at non-exchangeable sites—such as the four aliphatic positions in Pitofenone-d4—prevents deuterium-hydrogen back-exchange during sample preparation, ensuring stable isotopic enrichment throughout analysis . Improper label placement or use of non-isotopic alternatives can result in quantitative bias exceeding 50% in complex biological samples, as demonstrated in comparative SIL-IS studies [3].

Pitofenone-d4 Quantitative Differentiation Evidence for Procurement Decisions


Molecular Mass Shift for MS Quantification: Pitofenone-d4 vs. Unlabeled Pitofenone

Pitofenone-d4 exhibits a +4.03 Da mass shift relative to unlabeled pitofenone (367.44 Da vs. 371.47 Da), providing baseline chromatographic separation for selective reaction monitoring without interference from the natural isotopic distribution of the analyte [1]. This Δm exceeds the minimum 3 Da threshold recommended for avoiding isotopic overlap in unit-resolution mass spectrometers [2].

LC-MS/MS bioanalysis pharmacokinetics stable isotope labeling

Labeling Position Stability: Non-Exchangeable Aliphatic Deuterium vs. Labile Deuterium Placement

Pitofenone-d4 is labeled at four aliphatic positions on the piperidinoethoxy side chain (positions 15, 15, 16, 16), as confirmed by the IUPAC name methyl 2-(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)benzoyl)benzoate . These C–D bonds are non-exchangeable under standard sample preparation conditions, whereas deuterium placed on heteroatoms (e.g., hydroxyl, amine) or α to carbonyls undergoes rapid back-exchange, causing variable isotopic enrichment and quantification drift [1].

sample preparation deuterium exchange isotopic fidelity method robustness

Isotopic Purity Specification: ≥98% Deuterium Enrichment vs. Lower-Grade Labeled Standards

Commercial Pitofenone-d4 is supplied with a certified isotopic purity of ≥98% deuterium incorporation . Lower isotopic purity (e.g., 90-95% enrichment) introduces a background of unlabeled pitofenone into the internal standard solution, artificially elevating the apparent analyte concentration and raising the lower limit of quantification (LLOQ) by 5-10% in trace-level analyses [1].

isotopic purity method sensitivity LLOQ assay precision

Pharmacological Equivalence to Pitofenone: AChE Inhibition Ki Values

Pitofenone-d4 maintains the identical acetylcholinesterase inhibition profile as unlabeled pitofenone, with Ki values of 36 μM (bovine erythrocyte AChE) and 45 μM (electric eel AChE) [1]. This pharmacological equivalence is essential for tracer studies, as deuterium substitution does not alter target binding affinity or introduce artifacts in occupancy assays.

acetylcholinesterase pharmacology target engagement in vitro assay

Multi-Vendor Availability with Certificate of Analysis Documentation

Pitofenone-d4 is commercially available from multiple GMP/ISO-certified suppliers, with each lot accompanied by a Certificate of Analysis (CoA) documenting purity, isotopic enrichment, and structural confirmation via NMR and MS . In contrast, the unlabeled pitofenone reference standard (CAS 1248-42-6) is available from a narrower set of vendors, and its pharmacopeial monograph (USP/EP) does not exist, requiring users to independently characterize the material [1].

supply chain GMP analytical reference regulatory compliance

Application Scope: LC-MS/MS Internal Standard for Pitofenone Quantification

Pitofenone-d4 is explicitly intended for use as an internal standard in LC-MS/MS, GC-MS, and NMR quantitative assays of pitofenone [1]. No alternative deuterated internal standard is commercially available for pitofenone; substituting a structurally dissimilar internal standard (e.g., a non-isotopic analog) would require re-optimization of extraction recovery, chromatographic separation, and matrix effect compensation [2].

bioanalytical method validation pharmacokinetics therapeutic drug monitoring

Optimal Use Cases for Pitofenone-d4 in Pharmaceutical and CRO Settings


Bioanalytical Method Validation for Pitofenone Pharmacokinetic Studies

Pitofenone-d4 is the required internal standard for developing and validating LC-MS/MS methods to quantify pitofenone in plasma, urine, or tissue homogenates. Its non-exchangeable deuterium labeling ensures consistent recovery and matrix effect correction across calibration curves and QC samples, satisfying FDA/EMA bioanalytical method validation guidelines for accuracy (±15%) and precision (≤15% CV) [1].

Therapeutic Drug Monitoring of Combination Formulations Containing Pitofenone

In clinical studies of fixed-dose combinations (e.g., Spasmalgon containing metamizole, fenpiverinium, and pitofenone), Pitofenone-d4 enables selective quantification of pitofenone without interference from co-administered drugs or their metabolites. This application is critical for establishing the pharmacokinetic contribution of pitofenone to the overall therapeutic effect [2].

Metabolic Stability and Drug-Drug Interaction Studies

Pitofenone-d4 can be used as a tracer in in vitro hepatocyte or microsomal incubations to measure the intrinsic clearance of pitofenone. Because deuterium labeling does not alter CYP450 substrate recognition (as evidenced by identical AChE Ki values [3]), the deuterated analog accurately reports on unlabeled pitofenone metabolism without introducing kinetic isotope effects that would confound data interpretation.

Quality Control Release Testing of Pitofenone Drug Substance and Drug Product

Pharmaceutical QC laboratories employ Pitofenone-d4 as an internal standard in stability-indicating HPLC-MS methods for assay and impurity profiling. The +4 Da mass shift provides unambiguous identification of the API peak, reducing the risk of co-elution interference from degradation products or formulation excipients [1].

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